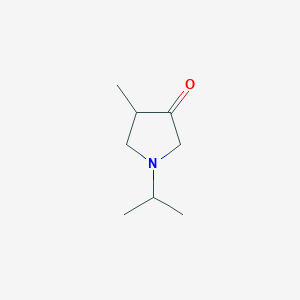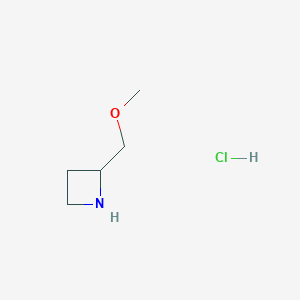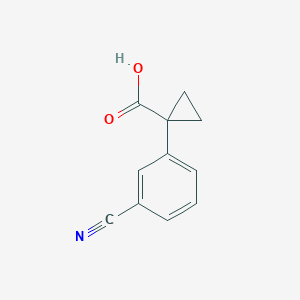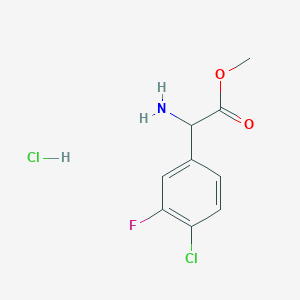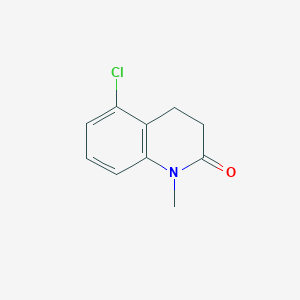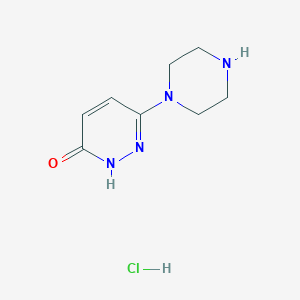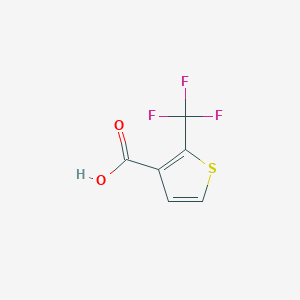
2-(Trifluoromethyl)thiophene-3-carboxylic acid
Descripción general
Descripción
“2-(Trifluoromethyl)thiophene-3-carboxylic acid” is a heterocyclic compound . Thiophene derivatives, including this compound, are essential in industrial chemistry and material science, and they play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .Aplicaciones Científicas De Investigación
Conjugated Polymers Synthesis
2-(Trifluoromethyl)thiophene-3-carboxylic acid derivatives have been utilized in the synthesis of new conjugated polymers, demonstrating significant changes in optical and electrochemical properties due to the incorporation of the trifluoromethyl group. This modification leads to reduced HOMO and LUMO levels compared to non-trifluoromethylated counterparts, affecting the polymers' applications in solar cell devices (Deng et al., 2013).
Organic Synthesis and Catalysis
The compound has been involved in rhodium-catalyzed C3-selective alkenylation of substituted thiophene-2-carboxylic acids, showcasing its utility in regioselective synthesis. This process allows for effective coupling with alkenes without decarboxylation, highlighting its significance in creating diverse organic molecules (Iitsuka et al., 2013).
Material Science and Luminescence Sensing
Thiophene-based metal-organic frameworks (MOFs) utilizing thiophene-functionalized dicarboxylic acids have shown promise as luminescent sensory materials. These MOFs are highly selective and sensitive to environmental contaminants such as Hg(II), Cu(II), and Cr(VI), demonstrating potential for environmental monitoring and safety applications (Zhao et al., 2017).
Electropolymerization and Electrochemical DNA Sensors
Derivatives of this compound have been synthesized for use in electrochemical DNA sensors. These derivatives facilitate the formation of stable electro-active polymer films, which can specifically detect hybridization events, showcasing their utility in biotechnology and medical diagnostics (Kang et al., 2004).
Antimicrobial Agents
Compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties derived from thiophene-3-carboxylic acid derivatives have shown promising antibacterial and antifungal activities. This indicates their potential as a basis for developing new antimicrobial agents (Mabkhot et al., 2017).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiophene derivatives are known to interact with a variety of biological targets, depending on their specific structures and functional groups .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiophene derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific structures and targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiophene derivatives .
Propiedades
IUPAC Name |
2-(trifluoromethyl)thiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2S/c7-6(8,9)4-3(5(10)11)1-2-12-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFJKHXREWOWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate](/img/structure/B1429091.png)
![1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429092.png)
